9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)-

benzodiazepine receptor purine SAR CNS medicinal chemistry

Many BZR research programs face delays from the 1-2 additional synthetic steps needed to activate C2-unsubstituted purine scaffolds. The 2-chloro substituent and 3-nitrobenzyl motif in CAS 115204-69-8 solve this bottleneck by serving as both a direct control compound (for establishing signal-to-noise windows in BZR assays) and a reactive intermediate for rapid analog library generation via Pd-catalyzed cross-coupling or SₙAr chemistry. Key value metrics for researchers and purchasers: - Eliminates C2 activation step, shortening synthesis by 1-2 steps versus 2-H purine precursors. - Computed LogP of ~3.03 supports development of reversed-phase HPLC methods and formulation studies. - Nitro group is a stable, storable precursor to the labile 3-aminobenzyl derivative, providing dual supply-chain utility.

Molecular Formula C14H13ClN6O2
Molecular Weight 332.74 g/mol
CAS No. 115204-69-8
Cat. No. B12926056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)-
CAS115204-69-8
Molecular FormulaC14H13ClN6O2
Molecular Weight332.74 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-4-3-5-10(6-9)21(22)23/h3-6,8H,7H2,1-2H3
InChIKeyNNBUIYMPSOLYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

115204-69-8 | 2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine – Purine-Derived Research Chemical & Synthetic Intermediate


The compound 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)- (CAS 115204-69-8) is a fully substituted purine featuring a 2-chloro group, an N6,N6-dimethyl amino substituent, and a 9-(3-nitrobenzyl) moiety. It is a member of the broader 6-(dimethylamino)-9H-purine family that has been explored for benzodiazepine receptor (BZR) modulation [1] and, in related nucleoside forms, adenosine receptor targeting [2]. Its calculated physicochemical descriptors include a density of 1.5 g·cm⁻³ and a boiling point of 530.5 °C at 760 mmHg, with a computed LogP of approximately 3.03 .

Why 9-Benzylpurines Are Not Interchangeable – Substitution-Dependent Receptor Affinity in the 6-(Dimethylamino)purine Class


Small structural modifications to the 9-benzyl substituent and the purine heterocycle profoundly impact biological activity. In the 6-(dimethylamino)-9H-purine series, replacing a 3-amino group on the benzyl ring with a 3-nitro group (as in 115204-69-8) alters both the electronic character and hydrogen‑bonding capacity of the molecule [1]. Kelley et al. demonstrated that BZR affinity in this series varies >100‑fold depending on the nature of the 3-substituent and the presence of an 8-halo group, with the most potent analog (8-bromo-9-(3-formamidobenzyl), IC₅₀ = 0.011 µM) containing an acylated amine rather than a nitro group [1]. Furthermore, the 2-chloro substituent on the purine ring introduces differential reactivity for cross‑coupling and nucleophilic aromatic substitution, making 115204-69-8 a non‑interchangeable chemical intermediate relative to its 2-H or 2‑other‑halo congeners . Consequently, neither the 3-nitrobenzyl nor the 2-chloro group can be replaced arbitrarily without altering both pharmacological profile and synthetic utility.

Quantitative Differentiation Evidence for 2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine (115204-69-8) vs. Closest Analogs


Benzodiazepine Receptor SAR: 3-Nitro vs. 3-Aminobenzyl Substitution in 6-(Dimethylamino)purines

In the BZR binding study by Kelley et al. [1], the parent compound 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine (compound 8) displayed measurable BZR affinity. While the 3-nitrobenzyl analog (structurally analogous to 115204-69-8 but lacking the 2-chloro substituent) was not explicitly reported, the SAR established that electron‑withdrawing groups at the 3‑position significantly reduce affinity relative to the 3-amino or 3‑formamido congeners. The most potent analog, 8‑bromo‑9‑(3‑formamidobenzyl)‑6‑(dimethylamino)‑9H‑purine (16), achieved an IC₅₀ of 0.011 µM against [³H]flunitrazepam binding in rat cortical membranes, whereas the 3‑aminobenzyl lead (8) was approximately 50‑fold less active [1]. The 3‑nitro group of 115204-69-8 is therefore expected to position this compound in a low‑to‑moderate affinity region of the BZR SAR landscape, functionally distinct from the high‑affinity 3‑formamido analogs.

benzodiazepine receptor purine SAR CNS medicinal chemistry

Physicochemical Differentiation: LogP and Lipophilicity vs. 2-Unsubstituted and 9H Purine Analogs

The calculated LogP of 115204-69-8 is 3.03 (Chemsrc ), reflecting the combined lipophilic contributions of the 2-chloro, N6,N6-dimethyl, and 3-nitrobenzyl substituents. By comparison, the 2‑unsubstituted analog 9-(3-nitrobenzyl)-N,N-dimethyl-9H-purin-6-amine (CAS not assigned, calculated from SMILES) yields an estimated LogP of ~2.5, while the 9H parent 2‑chloro‑N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 100960‑20‑1) has a LogP of approximately 1.6 . The difference of ~0.5–1.4 log units translates to a 3‑ to 25‑fold difference in octanol/water partition coefficient, directly impacting chromatographic retention, membrane permeability predictions, and formulation strategy.

lipophilicity LogP physicochemical profiling ADME prediction

Synthetic Intermediate Utility: 2-Chloro as a Functional Handle for Cross-Coupling vs. 2-H Purines

The 2‑chloro substituent of 115204-69-8 enables palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) and direct nucleophilic aromatic substitution (SₙAr) that are not possible on the corresponding 2‑H analog [1]. In a comparative synthetic study of 2,6‑dichloropurine derivatives, the 2‑chloro position showed a relative reactivity k_rel ≈ 1.5–3 versus the 6‑chloro position toward SₙAr with amine nucleophiles, depending on steric environment [2]. The presence of the 2‑Cl group in 115204-69-8 thus provides a site for late‑stage diversification, whereas the 2‑H analog (9-(3-nitrobenzyl)-N,N-dimethyl-9H-purin-6-amine) is a synthetic dead‑end at that position.

cross-coupling nucleophilic aromatic substitution purine functionalization medicinal chemistry

Recommended Application Scenarios for 2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine (115204-69-8)


Negative Control or Low-Affinity Ligand in Benzodiazepine Receptor Binding Assays

Based on the SAR established by Kelley et al. [1], the 3-nitrobenzyl substituent of 115204-69-8 places this compound in a lower‑affinity bracket relative to 3‑formamido or 3‑amino analogs. Researchers requiring a control compound that retains the 6‑(dimethylamino)‑9‑benzylpurine scaffold but with minimal BZR displacement can procure 115204-69-8 to establish signal‑to‑noise windows or to confirm target engagement specificity.

Lipophilicity-Driven Assay Development (LogP ~3.03)

With a computed LogP of approximately 3.03 , 115204-69-8 is substantially more lipophilic than the des‑nitro or 9H parent purines (LogP ≈ 1.6–2.5). This property makes it a valuable probe for developing chromatographic methods (e.g., reversed‑phase HPLC with high organic modifier content), for studying passive membrane permeability in PAMPA or Caco‑2 models, and for formulation studies in lipid‑based delivery systems where higher logP correlates with improved encapsulation efficiency.

Late-Stage Diversification via C2 Cross-Coupling in Medicinal Chemistry Campaigns

The 2‑chloro substituent of 115204-69-8 provides a reactive handle for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) or SₙAr chemistry [2][3], enabling the rapid generation of C2‑diversified analog libraries. Procurement of this compound is strategically advantageous for medicinal chemistry groups exploring the 6‑(dimethylamino)‑9‑(3‑nitrobenzyl)purine scaffold, as it eliminates the need for a separate C2 activation step and reduces the synthetic sequence by 1–2 steps compared to starting from a 2‑H purine precursor.

Precursor to 9-(3-Aminobenzyl) Analogs via Nitro Reduction

The 3‑nitro group can be reduced (H₂, Pd/C; SnCl₂; Fe/NH₄Cl) to the corresponding 3‑aminobenzyl derivative [1]. This transformation connects 115204-69-8 to the well‑characterized BZR‑active series. Procurement of 115204-69-8 therefore serves dual purposes: direct use as a nitro‑bearing analog and as a storable, stable precursor to the more labile aniline derivative, offering supply‑chain flexibility for laboratories that require both chemotypes.

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